INCA-6

Description

Propriétés

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUOHXXCNSQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C=CC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282457 |

Source

|

| Record name | INCA-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3519-82-2 |

Source

|

| Record name | 9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3519-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003519822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INCA-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

INCA-6: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of INCA-6, a small molecule inhibitor of the calcineurin-NFAT signaling pathway. The information is compiled from preclinical research and is intended for an audience with a strong background in cellular and molecular biology.

Core Mechanism of Action

This compound is a selective inhibitor of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Its primary mechanism involves the disruption of the protein-protein interaction between the phosphatase calcineurin and its substrate, NFAT.[1] Unlike traditional immunosuppressants such as cyclosporin (B1163) A and FK506, which target the catalytic activity of calcineurin, this compound functions as an allosteric inhibitor.[2] It binds to a site on calcineurin that is distinct from the NFAT docking site, inducing a conformational change that prevents the binding of NFAT.[2] This specific mode of action allows this compound to block the dephosphorylation of NFAT by calcineurin, a critical step for NFAT activation.

By preventing NFAT dephosphorylation, this compound effectively halts the subsequent steps in the signaling cascade. The phosphorylated NFAT remains sequestered in the cytoplasm and is unable to translocate to the nucleus. Consequently, NFAT-mediated gene transcription of various cytokines and other immunomodulatory proteins is inhibited. A key feature of this compound's selectivity is that it does not impair the general phosphatase activity of calcineurin towards other substrates, nor does it affect other signaling pathways such as the protein kinase C (PKC)-mitogen-activated protein (MAP) kinase pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs from the primary literature.

Table 1: Binding Affinity of INCA Compounds to Calcineurin

| Compound | Dissociation Constant (Kd) |

| INCA-1 | 0.50 ± 0.09 μM |

| INCA-2 | 0.12 ± 0.03 μM |

| This compound | 0.80 ± 0.11 μM |

Data obtained from fluorescence polarization assays measuring the displacement of a fluorescently labeled VIVIT peptide from calcineurin.

Table 2: In Vitro Inhibition of NFAT Dephosphorylation by this compound

| This compound Concentration | Effect on NFAT Dephosphorylation |

| 10 μM | Partial blockade |

| 20 μM | Nearly complete blockade |

| 40 μM | Total blockade |

Data from Western blot analysis of NFAT1 phosphorylation status in Cl.7W2 T cells stimulated with ionomycin (B1663694).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using the DOT language to illustrate the this compound mechanism of action and the experimental workflows used in its characterization.

Experimental Protocols

Disclaimer: The detailed experimental protocols were referenced as "Supporting Materials and Methods" in the primary publication by Roehrl et al. (2004) in PNAS. However, this supplementary information was not accessible at the time of this guide's compilation. The following protocols are based on standard methodologies for the cited experiments and may not reflect the exact procedures used in the original study.

Western Blot for NFAT Dephosphorylation

-

Cell Culture and Treatment: Cl.7W2 T-cells are cultured under standard conditions. For experiments, cells are pre-incubated with varying concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control (DMSO) for a specified time before stimulation with a calcium ionophore, such as ionomycin, to induce NFAT dephosphorylation.

-

Cell Lysis: After stimulation, cells are harvested and washed with ice-cold PBS. Cell pellets are resuspended in a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are resolved on an SDS-polyacrylamide gel. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for NFAT1. This is followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The dephosphorylated form of NFAT1 will migrate faster on the gel than the phosphorylated form.

RNase Protection Assay for Cytokine mRNA

-

Cell Stimulation and RNA Extraction: T-cells are stimulated with PMA and ionomycin in the presence or absence of this compound. Total RNA is then extracted from the cells using a standard method, such as Trizol reagent or a column-based RNA isolation kit.

-

Probe Synthesis: Radiolabeled antisense RNA probes for specific cytokine mRNAs (e.g., TNF-α, IFN-γ) and housekeeping genes (e.g., GAPDH, L32) are synthesized by in vitro transcription.

-

Hybridization: The labeled probes are hybridized in solution with the extracted total RNA.

-

RNase Digestion: The hybridization mixture is treated with a mixture of RNases that specifically digest single-stranded RNA, leaving the double-stranded RNA (probe-target mRNA hybrids) intact.

-

Purification and Electrophoresis: The protected RNA duplexes are purified and resolved on a denaturing polyacrylamide gel.

-

Detection and Quantification: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled protected fragments. The intensity of the bands is quantified to determine the relative abundance of each cytokine mRNA.

Calcineurin Activity Assay

-

Cell Treatment and Lysate Preparation: Cl.7W2 cells are treated with this compound or vehicle. The cells are then lysed, and the lysates are prepared.

-

Assay Reaction: The calcineurin activity in the cell lysates is measured using a colorimetric or radiometric assay. A common method involves the use of a synthetic phosphopeptide substrate (e.g., RII phosphopeptide). The release of free phosphate (B84403) upon dephosphorylation by calcineurin is quantified.

-

Data Analysis: The amount of phosphate released is proportional to the calcineurin activity in the lysate.

Immunocytochemistry for NFAT Localization

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with ionomycin in the presence or absence of this compound.

-

Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody against NFAT1, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

Microscopy: The subcellular localization of NFAT1 is visualized using a fluorescence microscope. In unstimulated cells or cells treated with this compound, NFAT1 is expected to be localized in the cytoplasm. In cells stimulated with ionomycin alone, NFAT1 should translocate to the nucleus.

References

An In-depth Technical Guide to the INCA-6 NFAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the INCA-6 mediated modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. It is designed to offer a deep dive into the core mechanisms, quantitative data, and experimental methodologies relevant to the study of this pathway, with a particular focus on the inhibitory action of this compound.

Introduction to the Calcineurin-NFAT Signaling Pathway

The calcineurin-NFAT signaling pathway is a crucial calcium-dependent cascade that plays a pivotal role in the transcriptional regulation of genes involved in a multitude of cellular processes, including immune responses, cardiac hypertrophy, neural development, and skeletal muscle growth.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] At the heart of this pathway lies the transcription factor NFAT, which, in its inactive state, resides in the cytoplasm in a hyperphosphorylated form.[5]

Upon an increase in intracellular calcium concentration ([Ca2+]), the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin, is activated.[2][5][7][8] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal (NLS) and promoting its translocation into the nucleus.[2][5] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1 (a dimer of Fos and Jun proteins), to bind to specific DNA response elements in the promoters of target genes, thereby initiating their transcription.[4] This signaling cascade is tightly regulated by a series of endogenous inhibitors and the phosphorylation status of NFAT.[2][5][8]

This compound: A Selective Inhibitor of the Calcineurin-NFAT Interaction

This compound is a small organic molecule that acts as a selective inhibitor of the calcineurin-NFAT signaling pathway.[16] Unlike immunosuppressive drugs such as cyclosporin (B1163) A (CsA) and FK506, which broadly inhibit the phosphatase activity of calcineurin, this compound specifically disrupts the protein-protein interaction between calcineurin and NFAT.[16] This targeted mode of action prevents the dephosphorylation of NFAT by calcineurin, thereby inhibiting its nuclear translocation and subsequent activation of target genes.[16]

The specificity of this compound for the calcineurin-NFAT interaction, without affecting the general phosphatase activity of calcineurin, makes it a valuable tool for dissecting the specific roles of NFAT-dependent signaling and a potential therapeutic agent with a more targeted profile and potentially fewer side effects than traditional calcinein inhibitors.[5][16]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on the calcineurin-NFAT signaling pathway.

| Parameter | Value | Assay Condition | Reference |

| Dissociation Constant (Kd) | 0.76 μM | Fluorescence polarization assay with purified calcineurin and a fluorescently labeled VIVIT peptide (an NFAT-derived high-affinity calcineurin-binding peptide). | [1] |

| This compound Concentration | Effect on NFAT1 Dephosphorylation | Cell Type | Stimulus | Reference |

| 10 μM | Partial blockade | Cl.7W2 T cells | Ionomycin | [1][2] |

| 20 μM | Nearly complete blockade | Cl.7W2 T cells | Ionomycin | [1][2] |

| 40 μM | Total blockade | Cl.7W2 T cells | Ionomycin | [1][2] |

| This compound Concentration | Effect on NFAT1 Nuclear Translocation | Cell Type | Stimulus | Reference |

| 20 μM | Complete blockade | Cl.7W2 T cells | Ionomycin | [1][2] |

| This compound Concentration | Effect on NFAT-Dependent Cytokine mRNA Induction | Cytokines | Cell Type | Stimulus | Reference |

| 20 μM | Inhibition | TNF-α, IFN-γ, GM-CSF, Lymphotactin, MIP-1α, MIP-1β | Cl.7W2 T cells | PMA and Ionomycin | [1] |

| 40 μM | Reduction to unstimulated levels | TNF-α, IFN-γ, GM-CSF, Lymphotactin, MIP-1α, MIP-1β | Cl.7W2 T cells | PMA and Ionomycin | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound NFAT signaling pathway and a typical experimental workflow for its investigation.

Caption: The this compound NFAT signaling pathway.

Caption: A typical experimental workflow.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of this compound on the NFAT signaling pathway. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Western Blot for NFAT Phosphorylation Status

This protocol details the detection of changes in NFAT phosphorylation upon treatment with this compound. Dephosphorylation of NFAT results in a faster-migrating band on an SDS-PAGE gel.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against NFAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Culture cells to the desired density and treat with this compound for the indicated time and concentration, followed by stimulation (e.g., with ionomycin).

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-NFAT1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Immunocytochemistry for NFAT Nuclear Translocation

This protocol allows for the visualization of NFAT localization within the cell, determining whether it is in the cytoplasm or has translocated to the nucleus.

Materials:

-

Glass coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against NFAT1

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.

-

Treat the cells with this compound and/or a stimulus as required for your experiment.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-NFAT1 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

RNase Protection Assay (RPA) for Cytokine mRNA Levels

This sensitive method is used to detect and quantify the levels of specific NFAT-target cytokine mRNAs.

Materials:

-

Total RNA isolation kit

-

In vitro transcription kit for probe synthesis

-

[α-³²P] UTP

-

Hybridization buffer

-

RNase A/T1 mix

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol (B145695) and 70% ethanol

-

Denaturing polyacrylamide gel

-

Phosphorimager or X-ray film

Procedure:

-

RNA Isolation and Probe Synthesis:

-

Isolate total RNA from cells treated with this compound and/or a stimulus.

-

Synthesize a radiolabeled antisense RNA probe for the target cytokine mRNA and a housekeeping gene (e.g., GAPDH) using an in vitro transcription kit and [α-³²P] UTP.

-

Purify the labeled probe.

-

-

Hybridization and RNase Digestion:

-

Hybridize the labeled probe with the total RNA samples overnight in hybridization buffer at the appropriate temperature.

-

Digest the unhybridized single-stranded RNA with an RNase A/T1 mix.

-

-

Purification and Gel Electrophoresis:

-

Inactivate the RNases with Proteinase K.

-

Purify the protected RNA hybrids by phenol:chloroform extraction and ethanol precipitation.

-

Resuspend the protected fragments in loading buffer and separate them on a denaturing polyacrylamide gel.

-

-

Detection and Quantification:

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

Quantify the band intensities corresponding to the protected fragments of the target and housekeeping genes.

-

Normalize the target gene expression to the housekeeping gene expression.

-

Conclusion

This compound represents a significant tool for the specific investigation of the calcineurin-NFAT signaling pathway. Its ability to selectively block the protein-protein interaction between calcineurin and NFAT, without affecting the general phosphatase activity of calcineurin, allows for a more precise dissection of NFAT-dependent cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this critical signaling node. Further research into the in vivo efficacy and safety of this compound and similar molecules will be crucial in translating these findings into clinical applications.

References

- 1. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. merckmillipore.com [merckmillipore.com]

- 6. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Loyola Univ. Health Univ. Health Sys- Microbiology & Immunology: Knight Lab Protocals-RNase Protection Assay [stritch.luc.edu]

- 10. RNase Protection Assay for Quantifying Gene Expression Levels | Springer Nature Experiments [experiments.springernature.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]

INCA-6: An In-Depth Technical Guide to a Selective Calcineurin-NFAT Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCA-6, also known as Triptycene-1,4-quinone, is a potent, cell-permeable small molecule inhibitor of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. It exerts its inhibitory effect through a novel mechanism, selectively disrupting the protein-protein interaction between the phosphatase calcineurin (CN) and its substrate, NFAT. This targeted action, which does not interfere with the catalytic activity of calcineurin, makes this compound a valuable research tool for dissecting the intricacies of NFAT-mediated cellular processes and a potential starting point for the development of next-generation immunosuppressive and anti-inflammatory therapeutics. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound is a selective inhibitor of the calcineurin-NFAT signaling cascade.[1][2][3] Its primary mode of action is the disruption of the binding of phosphorylated NFAT (NFATp) to calcineurin.[1][2][4] Unlike traditional calcineurin inhibitors such as cyclosporin (B1163) A and FK506, which target the enzyme's catalytic site, this compound binds to an allosteric site on calcineurin, near the docking site for the PxIxIT motif of NFAT. This allosteric inhibition prevents the dephosphorylation of NFAT by calcineurin.

The phosphorylation of NFAT is a critical regulatory step that governs its subcellular localization. In its phosphorylated state, NFAT resides in the cytoplasm. Upon dephosphorylation by calcineurin, a nuclear localization signal (NLS) on NFAT is exposed, leading to its rapid translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of a wide array of genes, including those encoding cytokines like interleukin-2 (B1167480) (IL-2) and other immunomodulatory proteins. By preventing NFAT dephosphorylation, this compound effectively sequesters NFAT in the cytoplasm, thereby blocking its nuclear import and subsequent gene transcription.[5]

Physicochemical Properties

| Property | Value |

| Synonyms | Triptycene-1,4-quinone, NSC-25996 |

| Chemical Formula | C₂₀H₁₂O₂ |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 3519-82-2 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Data

Table 1: In Vitro Binding and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| Dissociation Constant (Kd) | 0.76 µM | Fluorescence Polarization Assay (inhibition of calcineurin-VIVIT peptide interaction) | [1] |

| NFAT Dephosphorylation | Concentration-dependent inhibition | Western Blot in Cl.7W2 T cells stimulated with ionomycin (B1663694) | [1][6] |

| Partial inhibition at 10 µM | [1][6] | ||

| Nearly complete inhibition at 20 µM | [1][6] | ||

| Total inhibition at 40 µM | [1][6] | ||

| NFAT Nuclear Import | Complete blockade at 20 µM | Immunocytochemistry in Cl.7W2 T cells stimulated with ionomycin | [1] |

| Calcineurin Phosphatase Activity | No significant inhibition at 20 µM and 40 µM | In vitro phosphatase assay with a generic substrate | [1] |

Signaling Pathway and Experimental Workflows

The Calcineurin-NFAT Signaling Pathway and its Inhibition by this compound

Caption: The Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A generalized experimental workflow for characterizing the effects of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound, primarily from Roehrl et al., 2004.

Western Blot for NFAT Dephosphorylation

-

Cell Culture and Treatment:

-

Culture Cl.7W2 T-cells in appropriate media.

-

Pre-incubate cells with desired concentrations of this compound (e.g., 10, 20, 40 µM in DMSO) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with a calcium ionophore, such as ionomycin (e.g., 1 µM), for 15-30 minutes to induce NFAT dephosphorylation.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold Phosphate (B84403) Buffered Saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for NFAT (e.g., anti-NFATc2) overnight at 4°C. The phosphorylated form of NFAT will migrate slower than the dephosphorylated form.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

-

Immunocytochemistry for NFAT Nuclear Localization

-

Cell Culture and Treatment on Coverslips:

-

Seed Cl.7W2 T-cells onto sterile glass coverslips in a culture plate.

-

Allow the cells to adhere.

-

Pre-incubate the cells with this compound (e.g., 20 µM) or vehicle control for 1 hour.

-

Stimulate with ionomycin (e.g., 1 µM) for 30-60 minutes.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with the primary antibody against NFAT in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of NFAT using a fluorescence microscope. In unstimulated or this compound-treated stimulated cells, NFAT will be predominantly cytoplasmic, while in stimulated control cells, it will be nuclear.

-

In Vitro Calcineurin Activity Assay

-

Preparation of Cell Lysates:

-

Treat Cl.7W2 T-cells with this compound (e.g., 20 µM and 40 µM) as described for the Western blot protocol.

-

Prepare cell lysates as described above, but without phosphatase inhibitors in the lysis buffer.

-

-

Phosphatase Assay:

-

Use a commercially available calcineurin phosphatase assay kit that utilizes a specific phosphopeptide substrate (e.g., RII phosphopeptide).

-

Incubate the cell lysates with the phosphopeptide substrate in the presence of calmodulin and Ca²⁺.

-

The assay measures the amount of free phosphate released, which is proportional to the calcineurin activity.

-

Measure the absorbance at the appropriate wavelength according to the kit manufacturer's instructions.

-

Include positive controls (untreated cell lysate) and negative controls (lysate with a known calcineurin inhibitor like cyclosporin A/FK506) to validate the assay.

-

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of the calcineurin-NFAT signaling pathway. Its unique allosteric mechanism of action provides a more selective means of inhibiting this pathway compared to traditional calcineurin inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs may pave the way for novel therapeutic strategies for a range of immune and inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]

- 3. Interoperability with ETAS INCA :: EHANDBOOK Docs & Tutorials [ehandbook.etas.com]

- 4. intrac.org [intrac.org]

- 5. Graphviz [graphviz.org]

- 6. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

INCA-6: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of INCA-6, a small molecule inhibitor of the calcineurin-NFAT signaling pathway. This compound, chemically identified as Triptycene-1,4-quinone, has emerged as a valuable tool for studying cellular signaling processes and holds potential for therapeutic development. This document details the scientific background of this compound, its mechanism of action, a comprehensive synthesis protocol, and the key experimental methodologies employed in its discovery and characterization. All quantitative data is presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The Calcineurin-NFAT Signaling Pathway and the Discovery of this compound

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a crucial regulator of a multitude of cellular processes, including immune responses, cardiac development, and neuronal function.[1] Calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase, plays a pivotal role in this pathway by dephosphorylating cytoplasmic NFAT transcription factors.[1] This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus, where it modulates the expression of target genes, including those encoding various cytokines.[1]

Given its central role in immunity, the calcineurin-NFAT pathway has been a key target for immunosuppressive drugs. However, existing inhibitors like cyclosporin (B1163) A and FK506, while effective, exhibit broad activity that can lead to significant side effects. This created a need for more specific inhibitors that could selectively target the interaction between calcineurin and NFAT.

The discovery of this compound (Inhibitor of NFAT-Calcineurin Association-6) stemmed from a high-throughput screen designed to identify small molecules that could disrupt the protein-protein interaction between calcineurin and a fluorescently labeled peptide derived from the NFAT protein (VIVIT peptide).[2] This fluorescence polarization-based assay identified a class of compounds, the INCA series, that specifically inhibited this interaction. This compound, a triptycene-1,4-quinone, emerged as a potent and cell-permeable inhibitor from this screen.[2][3]

Synthesis of this compound (Triptycene-1,4-quinone)

The synthesis of this compound is achieved through a well-established organometallic route, primarily involving a Diels-Alder reaction between anthracene (B1667546) and p-benzoquinone to form the characteristic triptycene (B166850) scaffold.

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of triptycene quinones.

Materials:

-

Anthracene

-

p-Benzoquinone

-

Xylene (or other high-boiling aromatic solvent)

-

Potassium Hydroxide (B78521) (KOH)

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

Step 1: Diels-Alder Reaction

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine anthracene (1.0 equivalent) and p-benzoquinone (1.0 to 1.2 equivalents).

-

Add a sufficient volume of xylene to dissolve the reactants upon heating.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for 3 to 48 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature. The Diels-Alder adduct will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the adduct thoroughly.

Step 2: Isomerization and Oxidation (if necessary) In some procedures, the initial adduct is treated with a base to induce isomerization, followed by acidification to yield the hydroquinone (B1673460) form of the triptycene. This is then oxidized to the final quinone.

-

Suspend the dried Diels-Alder adduct in ethanol.

-

Add a solution of potassium hydroxide in ethanol and heat the mixture gently until the solid dissolves.[5]

-

Cool the solution and dilute with water.

-

Carefully neutralize the solution with hydrochloric acid until it is acidic, which will precipitate the triptycene hydroquinone.

-

Collect the precipitate by vacuum filtration and wash with water.

-

The hydroquinone can then be oxidized to triptycene-1,4-quinone (this compound) using a suitable oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or sodium dichromate.[5] The specific conditions for this oxidation step would need to be optimized.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of solvents.

Mechanism of Action and Biological Activity

This compound functions as a selective inhibitor of the calcineurin-NFAT signaling pathway by physically blocking the interaction between calcineurin and its substrate, the phosphorylated form of NFAT (NFATp).[2][3] This inhibition prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm and preventing its translocation to the nucleus.

References

An In-depth Technical Guide to the Biological Function of INCA-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCA-6, chemically identified as Triptycene-1,4-quinone, is a potent, cell-permeable small molecule inhibitor of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is a critical regulator of various cellular processes, most notably the activation of T-lymphocytes and the subsequent expression of inflammatory cytokines. Unlike conventional immunosuppressants that target the enzymatic activity of calcineurin, this compound employs a more selective mechanism of action. It allosterically inhibits the protein-protein interaction between calcineurin and NFAT, thereby preventing the dephosphorylation and subsequent nuclear translocation of NFAT. This targeted inhibition makes this compound a valuable tool for dissecting the nuances of the calcineurin-NFAT signaling cascade and a promising candidate for the development of novel therapeutics for immune-mediated disorders. This guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental validations.

Core Biological Function and Mechanism of Action

This compound functions as a selective inhibitor of the calcineurin-NFAT signaling pathway.[1][2] The canonical activation of this pathway begins with an increase in intracellular calcium levels, which leads to the activation of the calmodulin-dependent phosphatase, calcineurin. Activated calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal. This allows NFAT to translocate into the nucleus, where it acts as a transcription factor, inducing the expression of a wide array of genes, including those encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1]

This compound disrupts this signaling cascade by specifically blocking the docking of NFAT to calcineurin.[3] It achieves this through an allosteric mechanism, binding to a site on calcineurin that is distinct from the active site.[3] This binding event induces a conformational change in calcineurin that prevents its interaction with NFAT, thus inhibiting NFAT dephosphorylation and its subsequent downstream functions. A key advantage of this mechanism is its specificity; this compound does not inhibit the general phosphatase activity of calcineurin, thereby potentially avoiding some of the side effects associated with traditional calcineurin inhibitors like cyclosporin (B1163) A and FK506.[1]

Signaling Pathway Diagram

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 0.76 µM | Fluorescence Polarization Assay | [1] |

| IC50 | 10 - 60 pmol | Competitive Binding Assay | [1] |

Table 2: Concentration-Dependent Inhibition of NFAT Dephosphorylation by this compound in Cl.7W2 T cells

| This compound Concentration | Effect on NFAT Dephosphorylation | Reference |

| 10 µM | Partial blockade | [1][2] |

| 20 µM | Nearly complete blockade | [1][2] |

| 40 µM | Total blockade | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological function of this compound.

Western Blot for NFAT Dephosphorylation

This protocol is designed to assess the phosphorylation status of NFAT1 in response to cellular stimulation and treatment with this compound.

-

Cell Culture and Treatment:

-

Culture Cl.7W2 T cells in appropriate media and conditions.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a calcium ionophore, such as ionomycin (B1663694) (e.g., 1 µM), for a defined period (e.g., 15 minutes) to induce NFAT dephosphorylation.[1]

-

-

Cell Lysis:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for NFAT1. The dephosphorylated form of NFAT1 will migrate faster on the gel.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Immunocytochemistry for NFAT Nuclear Translocation

This protocol allows for the visualization of NFAT1 localization within the cell, determining whether it is predominantly in the cytoplasm or has translocated to the nucleus.

-

Cell Preparation and Treatment:

-

Grow Cl.7W2 T cells on sterile glass coverslips.

-

Treat the cells with this compound (e.g., 20 µM) followed by stimulation with ionomycin as described in the Western blot protocol.[1]

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular proteins.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

-

Incubate the cells with a primary antibody directed against NFAT1.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope. Analyze the images to determine the subcellular localization of NFAT1.

-

RNase Protection Assay for Cytokine mRNA Expression

This assay is used to quantify the levels of specific cytokine mRNAs that are downstream targets of NFAT.

-

Cell Treatment and RNA Extraction:

-

Treat Cl.7W2 T cells with this compound and stimulate with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin to induce cytokine gene expression.[1]

-

Extract total RNA from the cells using a standard method (e.g., TRIzol reagent).

-

-

Probe Synthesis and Hybridization:

-

Synthesize radiolabeled antisense RNA probes for the target cytokine mRNAs (e.g., TNF-α, IFN-γ) and a housekeeping gene (e.g., GAPDH) using in vitro transcription.

-

Hybridize the probes with the total RNA samples in solution.

-

-

RNase Digestion and Analysis:

-

Digest the unhybridized, single-stranded RNA with a mixture of RNases.

-

Inactivate the RNases and precipitate the protected RNA-probe hybrids.

-

Resolve the protected fragments on a denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography and quantify the signal intensity to determine the relative abundance of each mRNA.[1]

-

Conclusion

This compound is a highly specific and effective inhibitor of the calcineurin-NFAT signaling pathway. Its unique allosteric mechanism of action, which targets the protein-protein interaction between calcineurin and NFAT, distinguishes it from traditional immunosuppressants and provides a valuable tool for both basic research and potential therapeutic development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers working to understand and modulate the intricate signaling networks that govern immune responses and other NFAT-dependent cellular processes. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore their full therapeutic potential.

References

- 1. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the calcineurin-NFAT interaction by small organic molecules reflects binding at an allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

INCA-6: A Technical Overview of Solubility, Stability, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCA-6, also known as Triptycene-1,4-quinone, is a cell-permeable inhibitor of the nuclear factor of activated T-cells (NFAT) signaling pathway. It exerts its inhibitory effect by disrupting the interaction between calcineurin (CN) and its substrate, NFAT. This document provides a technical summary of the currently available information regarding the solubility and stability of this compound. It is important to note that comprehensive, publicly available data from peer-reviewed stability and solubility studies are limited. The information presented herein is primarily collated from commercial supplier data. This guide also visualizes the established mechanism of action of this compound and outlines general experimental workflows for solubility and stability testing that can be adapted for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | Triptycene-1,4-quinone, NSC-25996 |

| CAS Number | 3519-82-2 |

| Molecular Formula | C₂₀H₁₂O₂ |

| Molecular Weight | 284.31 g/mol |

| Appearance | Solid powder |

Solubility

This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Quantitative data from various suppliers are summarized in the table below. It is recommended to use a newly opened container of DMSO, as it is hygroscopic, which can affect solubility.[2] For enhanced dissolution, warming and sonication may be necessary.[2]

| Solvent | Concentration | Conditions |

| DMSO | 2.86 mg/mL (10.06 mM) | Ultrasonic and warming to 60°C[2] |

| DMSO | 5.69 mg/mL (20 mM) | Not specified[3] |

Stability

General stability information for this compound indicates that it is stable for several weeks at ambient temperatures, sufficient for standard shipping.[1] For longer-term storage, specific conditions are recommended, as detailed in the table below. Stock solutions in DMSO should be used within a month, and repeated freeze-thaw cycles should be avoided.[4]

| Storage Condition | Duration |

| Solid | |

| 0 - 4 °C | Short term (days to weeks)[1] |

| -20 °C | Long term (months to years)[1] |

| Stock Solution | |

| 0 - 4 °C | Short term (days to weeks)[1] |

| -20 °C | Long term (months)[1] |

Detailed studies on the degradation kinetics, half-life, and sensitivity of this compound to light have not been identified in the public literature.

Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling

This compound is a cell-permeable inhibitor of the calcineurin-NFAT signaling pathway.[1][2] It specifically blocks the targeting of the phosphorylated NFAT substrate to the phosphatase site of calcineurin.[1][2] This inhibition prevents the dephosphorylation of NFAT, which is a critical step for its nuclear translocation and subsequent activation of gene transcription.

Experimental Protocols

While specific, validated protocols for assessing the solubility and stability of this compound are not publicly available, standard methodologies can be applied. The following sections outline general experimental workflows.

Solubility Assessment Workflow

A common method to determine the solubility of a compound like this compound is the shake-flask method.

Stability Assessment Workflow

Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.

Conclusion

This compound is a valuable research tool for studying the calcineurin-NFAT signaling pathway. While its solubility in DMSO is established, a comprehensive understanding of its solubility and stability profile requires further investigation. The information and generalized protocols provided in this guide serve as a starting point for researchers and drug development professionals working with this compound. It is recommended that users perform their own solubility and stability assessments tailored to their specific experimental conditions and formulations.

References

- 1. Triptycene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Photochemistry of triptycene-1,4-quinone | UBC Chemistry [chem.ubc.ca]

- 4. Triptycene-based quinone molecules showing multi-electron redox reactions for large capacity and high energy organic cathode materials in Li-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

INCA-6: A Technical Guide to the Allosteric Inhibition of the Calcineurin-NFAT Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of INCA-6, a small molecule inhibitor that selectively targets the protein-protein interaction between calcineurin (CN) and the Nuclear Factor of Activated T-cells (NFAT). Unlike traditional calcineurin inhibitors such as cyclosporin (B1163) A and FK506, which block the enzyme's catalytic activity, this compound functions through an allosteric mechanism, preventing the docking of NFAT to calcineurin and its subsequent dephosphorylation and activation. This document details the mechanism of action of this compound, presents quantitative data on its binding and cellular activity, and provides detailed protocols for key experimental assays to study its effects. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding. This guide is intended for researchers and drug development professionals interested in the modulation of the calcineurin-NFAT signaling pathway for therapeutic purposes.

Introduction

The calcineurin-NFAT signaling pathway is a critical regulator of various physiological processes, most notably the activation of T-lymphocytes in the immune response.[1][2][3] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the serine/threonine phosphatase, calcineurin.[4] Calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal and promoting its translocation to the nucleus.[1][2] In the nucleus, NFAT acts as a transcription factor, inducing the expression of a wide array of genes, including those for cytokines like interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), which are essential for mounting an immune response.[5]

Given its central role in immunity, the calcineurin-NFAT pathway is a prime target for immunosuppressive therapies.[3] However, existing calcineurin inhibitors, such as cyclosporin A (CsA) and FK506, inhibit the global phosphatase activity of calcineurin, leading to a broad range of side effects.[3][4] This has spurred the search for more specific inhibitors that target discrete protein-protein interactions within the pathway.

This compound (Inhibitor of NFAT-Calcineurin Association-6) is a small organic molecule identified for its ability to specifically disrupt the interaction between calcineurin and NFAT.[5][6] This guide provides an in-depth technical overview of this compound, its mechanism of action, and methods for its characterization.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of the calcineurin-NFAT signaling pathway by blocking the protein-protein interaction necessary for NFAT dephosphorylation.[5] Unlike CsA and FK506, this compound does not inhibit the catalytic activity of calcineurin towards other substrates.[5][7]

Studies have shown that this compound binds to an allosteric site on calcineurin, centered on cysteine 266 of the calcineurin Aα subunit.[8] This binding induces a conformational change in calcineurin that masks the docking site for the PxIxIT motif of NFAT, thereby preventing the stable association between the enzyme and its substrate.[8][9] By preventing this crucial docking step, this compound effectively blocks the dephosphorylation of NFAT, its subsequent nuclear translocation, and the activation of NFAT-dependent gene transcription.[5][10]

References

- 1. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. criver.com [criver.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]

- 8. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 9. RNase Protection Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bdj.co.jp [bdj.co.jp]

An In-depth Technical Guide to the Calcineurin-NFAT Signaling Inhibitor INCA-6

This guide provides a detailed overview of INCA-6 (Triptycene-1,4-quinone), a cell-permeable small molecule inhibitor of the calcineurin-NFAT signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of immunosuppression and the development of novel therapeutics targeting this pathway.

Chemical Structure and Properties

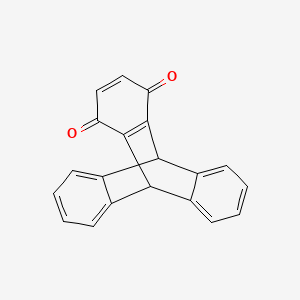

This compound, chemically known as Triptycene-1,4-quinone, is an aromatic hydrocarbon with a rigid, paddle-wheel-shaped structure. Its unique three-dimensional framework is derived from triptycene (B166850), which is composed of three benzene (B151609) rings joined by two sp3-hybridized carbon atoms.

| Property | Value |

| Molecular Formula | C₂₀H₁₂O₂ |

| Molar Mass | 284.31 g/mol |

| IUPAC Name | 9,10-dihydro-9,10[1',2']-benzenoanthracene-1',4'-dione |

| Synonyms | Triptycene-1,4-quinone, this compound |

| Physical Appearance | White solid |

| Solubility | Soluble in organic solvents |

Synthesis of this compound involves a Diels-Alder reaction between anthracene (B1667546) and p-benzoquinone, followed by subsequent chemical modifications. While detailed, step-by-step synthesis protocols are proprietary or specific to individual research labs, the general approach is documented in the chemical literature on triptycene derivatives.

Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling

This compound functions as a selective inhibitor of the protein-protein interaction between the phosphatase calcineurin (CN) and its substrate, the Nuclear Factor of Activated T-cells (NFAT). This inhibitory action is distinct from that of conventional immunosuppressants like cyclosporin (B1163) A (CsA) and FK506, which target the catalytic site of calcineurin.

The calcineurin-NFAT signaling pathway is a critical component of T-cell activation and the immune response. In resting cells, NFAT is heavily phosphorylated and resides in the cytoplasm[1]. An increase in intracellular calcium levels activates calcineurin, which then dephosphorylates NFAT[1][2]. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus, where it activates the transcription of various cytokine genes, including interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ)[2][3].

This compound specifically blocks the targeting of NFAT to the calcineurin phosphatase site, thereby preventing NFAT dephosphorylation without affecting the general phosphatase activity of calcineurin towards other substrates[2][4][5]. This substrate-selective inhibition is a significant advantage, as it may reduce the side effects associated with broad calcineurin inhibition.

Below is a diagram illustrating the calcineurin-NFAT signaling pathway and the point of inhibition by this compound.

Experimental Evidence and Quantitative Data

The efficacy of this compound as an inhibitor of the calcineurin-NFAT pathway has been demonstrated through various cellular assays. Key experiments have focused on its ability to prevent NFAT dephosphorylation, block its nuclear translocation, and inhibit the expression of downstream target genes.

Western blot analysis has been used to assess the phosphorylation state of NFAT1 in Cl. 7W2 T-cells. In these experiments, cells were stimulated with ionomycin (B1663694) to induce a calcium influx and subsequent NFAT dephosphorylation. Pre-treatment with this compound resulted in a dose-dependent inhibition of this dephosphorylation.

| This compound Concentration | Effect on NFAT Dephosphorylation |

| 10 µM | Partial blockade |

| 20 µM | Nearly complete blockade |

| 40 µM | Total blockade |

| [Data sourced from Roehrl et al., PNAS, 2004][2] |

Importantly, at these concentrations, this compound did not affect the activation of the MAP kinase signaling pathway, indicating its specificity for the calcineurin-NFAT pathway[2].

Immunocytochemistry has been employed to visualize the subcellular localization of NFAT. In stimulated T-cells, NFAT translocates from the cytoplasm to the nucleus. Treatment with this compound was shown to completely block this ionomycin-induced nuclear import of NFAT, similar to the effect of CsA and FK506[2].

The functional consequence of inhibiting NFAT activation is the suppression of cytokine gene expression. RNase protection assays have demonstrated that this compound prevents the induction of mRNAs for TNF-α and IFN-γ in stimulated T-cells.

| Treatment | Relative TNF-α mRNA level | Relative IFN-γ mRNA level |

| Unstimulated | Baseline | Baseline |

| PMA + Ionomycin | High | High |

| This compound + PMA + Ionomycin | Baseline | Baseline |

| CsA/FK506 + PMA + Ionomycin | Baseline | Baseline |

| [Data sourced from Roehrl et al., PNAS, 2004][2] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. For specific details such as antibody dilutions, and precise timings, it is recommended to consult the original research articles.

This protocol allows for the assessment of the phosphorylation status of NFAT. Dephosphorylated NFAT migrates faster on an SDS-PAGE gel than its phosphorylated counterpart.

Methodology Outline:

-

Cell Culture and Treatment: Cl. 7W2 T-cells are cultured and pre-incubated with varying concentrations of this compound before stimulation with a calcium ionophore like ionomycin.

-

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for NFAT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate. The shift in migration between phosphorylated and dephosphorylated NFAT is then analyzed.

This technique is used to detect and quantify specific mRNA molecules, providing a measure of gene expression.

Methodology Outline:

-

Cell Treatment and RNA Extraction: T-cells are treated with this compound and stimulated. Total RNA is then extracted from the cells.

-

Hybridization: The extracted RNA is hybridized with radiolabeled antisense RNA probes specific for the cytokine mRNAs of interest (e.g., TNF-α, IFN-γ) and housekeeping genes (e.g., L32, GAPDH).

-

RNase Digestion: The mixture is treated with RNases to digest single-stranded RNA, leaving the double-stranded RNA (probe-target mRNA hybrids) intact.

-

Gel Electrophoresis and Autoradiography: The protected RNA fragments are separated on a denaturing polyacrylamide gel and visualized by autoradiography.

-

Quantification: The intensity of the bands is quantified to determine the relative abundance of each mRNA species.

Conclusion

This compound (Triptycene-1,4-quinone) is a valuable research tool for studying the calcineurin-NFAT signaling pathway. Its unique mechanism of selectively inhibiting the protein-protein interaction between calcineurin and NFAT, without affecting the enzyme's catalytic activity towards other substrates, makes it a more specific inhibitor than traditional immunosuppressants. The experimental data consistently demonstrate its ability to block NFAT dephosphorylation, nuclear translocation, and downstream cytokine gene expression. This makes this compound a promising lead compound for the development of novel therapeutics for autoimmune diseases and other conditions where the calcineurin-NFAT pathway is dysregulated. Further research into its in vivo efficacy, safety, and pharmacokinetic properties is warranted.

References

- 1. Dephosphorylation of the nuclear factor of activated T cells (NFAT) transcription factor is regulated by an RNA-protein scaffold complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting the calcineurin-NFAT (nuclear factor of activated T cells) signaling pathway with a regulator of calcineurin-derived peptide without affecting general calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

INCA-6: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCA-6, also known as Triptycene-1,4-quinone, is a cell-permeable small molecule that has garnered significant interest in cellular biology and drug discovery.[1][2] It is recognized as a specific inhibitor of the protein-protein interaction between the phosphatase calcineurin (CN) and the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[1][2][3] By selectively blocking this interaction, this compound serves as a powerful tool to dissect the calcineurin-NFAT signaling pathway and as a potential therapeutic agent in contexts where this pathway is dysregulated.[4][5]

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione | [2] |

| Synonyms | INCA 6, INCA6, NSC-25996, Triptycene-1,4-quinone | [1][2] |

| CAS Number | 3519-82-2 | [2][6] |

| Chemical Formula | C20H12O2 | [2] |

| Molecular Weight | 284.31 g/mol | [2][6] |

| Appearance | Solid powder | [2] |

| Purity | ≥95% (HPLC) | [6] |

| Solubility | Soluble in DMSO (e.g., 2.86 mg/mL or ~10.06 mM; 5.69 mg/mL or 20 mM) | [1][6] |

| Storage | Store at -20°C for long term (months to years) | [2][6] |

| InChI Key | GCHPUOHXXCNSQL-UHFFFAOYSA-N | [2][6] |

Mechanism of Action

This compound functions as a highly specific inhibitor of the calcineurin-NFAT signaling pathway.[1][3] Unlike immunosuppressants such as Cyclosporin A (CsA) or FK506, which target the catalytic site of calcineurin, this compound acts by a different mechanism.[4][6] It specifically blocks the docking of the phosphorylated NFAT substrate to the phosphatase site of calcineurin.[1][2] This prevents the dephosphorylation of NFAT proteins.

In resting cells, NFAT transcription factors are heavily phosphorylated on serine residues in their regulatory domain, which masks a nuclear localization sequence and keeps them sequestered in the cytoplasm.[7] Upon cellular stimulation that leads to an increase in intracellular calcium (Ca2+), calcineurin is activated.[8][9] Activated calcineurin then binds to and dephosphorylates NFAT.[7] This conformational change exposes the nuclear localization sequence, leading to NFAT's translocation into the nucleus.[8][9] Once in the nucleus, NFAT collaborates with other transcription factors to regulate the expression of target genes, including those for cytokines like TNF-α and IFN-γ.[4]

This compound effectively short-circuits this process by preventing the initial dephosphorylation step, thus inhibiting NFAT's nuclear import and subsequent gene activation.[4][6] Importantly, studies have shown that this compound does not cause a general impairment of other intracellular signaling pathways, such as the MAP kinase pathway, highlighting its specificity.[4]

Calcineurin-NFAT Signaling Pathway and this compound Inhibition

The following diagram illustrates the key steps in the Calcineurin-NFAT signaling cascade and the specific point of inhibition by this compound.

Key Experimental Protocols

The efficacy and specificity of this compound have been validated through several key experiments. Detailed methodologies are provided below.

NFAT Dephosphorylation Assay by Western Blot

This assay directly assesses the ability of this compound to inhibit the dephosphorylation of NFAT in a cellular context.

-

Cell Culture and Treatment: Cl.7W2 T cells are cultured under standard conditions.[4] Cells are pre-incubated with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) or a vehicle control (DMSO) for a specified period.[4]

-

Cell Stimulation: Cells are then stimulated with a calcium ionophore, such as ionomycin (B1663694) (e.g., 1 µM), to induce a calcium influx and activate calcineurin.[4][10]

-

Lysate Preparation: Following stimulation, cells are immediately placed on ice, washed with cold phosphate-buffered saline (PBS), and lysed. The lysis buffer must contain protease and, critically, phosphatase inhibitors (e.g., sodium pyrophosphate, sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.[11][12]

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis. Phosphorylated NFAT (NFAT-P) migrates slower than its dephosphorylated counterpart.[4][10] The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked, typically with bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), as milk contains phosphoproteins that can cause high background.[11][12] The blot is then incubated with a primary antibody specific for NFAT1. This is followed by incubation with an HRP-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) substrate.[4]

-

Analysis: The resulting bands show a shift from the higher molecular weight (phosphorylated) form to the lower molecular weight (dephosphorylated) form upon stimulation.[10] In this compound treated samples, this shift is inhibited in a dose-dependent manner.[4]

NFAT Nuclear Translocation by Immunocytochemistry

This experiment visually confirms that by preventing dephosphorylation, this compound also blocks the movement of NFAT into the nucleus.

-

Cell Culture and Treatment: Cl.7W2 T cells are grown on coverslips. They are pre-treated with this compound (e.g., 20 µM) or control compounds (e.g., CsA/FK506) before stimulation with ionomycin.[4]

-

Fixation and Permeabilization: After stimulation, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) to allow antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody against NFAT1, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with a DNA dye like DAPI.[13]

-

Microscopy and Analysis: The subcellular localization of NFAT is observed using a fluorescence microscope. In unstimulated cells, NFAT is cytoplasmic. Upon ionomycin stimulation, NFAT translocates to the nucleus. In cells co-treated with this compound, NFAT remains in the cytoplasm, demonstrating the inhibition of nuclear import.[4]

Calcineurin Activity Assay

This assay is performed to confirm that this compound does not directly inhibit the enzymatic (phosphatase) activity of calcineurin, unlike CsA or FK506.

-

Cell Treatment and Lysis: Cl.7W2 cells are incubated with this compound (e.g., 20 µM and 40 µM).[4] The cells are then lysed, and the calcineurin activity in the cell lysates is measured.

-

Phosphatase Assay: The assay typically uses a synthetic, phosphorylated substrate (e.g., RII phosphopeptide). The amount of free phosphate (B84403) released by the phosphatase activity in the lysate is quantified, often using a colorimetric method.[13][14]

-

Analysis: The results show that the calcineurin activity in lysates from this compound-treated cells is comparable to that of untreated cells, confirming that this compound does not inhibit the enzyme's catalytic function.[4]

Experimental Workflow Visualization

The workflow for a key experiment, the NFAT Dephosphorylation Western Blot, is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (2162) by Tocris, Part of Bio-Techne [bio-techne.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 13. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

INCA-6: A Technical Guide to its Interaction with the Calcineurin-NFAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCA-6, also known as Triptycene-1,4-quinone, is a cell-permeable small molecule inhibitor of the calcineurin-NFAT signaling pathway.[1] This pathway is a critical regulator of various cellular processes, including immune responses, cardiac growth, and neural development. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. This compound presents a specific mechanism of action by disrupting a crucial protein-protein interaction within this cascade, offering a targeted approach to modulate the downstream effects of NFAT activation. This technical guide provides an in-depth overview of the binding of this compound to its target protein, the experimental protocols used to characterize this interaction, and the resulting functional consequences.

Target Protein and Mechanism of Action